molecular formula C8H5ClN2O4 B15141602 FBPase-IN-2

FBPase-IN-2

Cat. No.: B15141602
M. Wt: 228.59 g/mol
InChI Key: YVKSKDUKJHYERJ-VMPITWQZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

FBPase-IN-2 (HS36) is a potent covalent inhibitor of fructose-1,6-bisphosphatase (FBPase), a key enzyme in gluconeogenesis. It exhibits an IC50 of 0.15 μM and effectively reduces glucose production in hepatocytes, making it a promising candidate for type 2 diabetes mellitus research . Its molecular formula is C8H5ClN2O4 (molecular weight: 228.59), and it is stored as a powder at -20°C or in solvent at -80°C for long-term stability .

Properties

Molecular Formula

C8H5ClN2O4

Molecular Weight

228.59 g/mol

IUPAC Name

1-[(Z)-2-chloro-2-nitroethenyl]-4-nitrobenzene

InChI

InChI=1S/C8H5ClN2O4/c9-8(11(14)15)5-6-1-3-7(4-2-6)10(12)13/h1-5H/b8-5+

InChI Key

YVKSKDUKJHYERJ-VMPITWQZSA-N

Isomeric SMILES

C1=CC(=CC=C1/C=C(/[N+](=O)[O-])\Cl)[N+](=O)[O-]

Canonical SMILES

C1=CC(=CC=C1C=C([N+](=O)[O-])Cl)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of FBPase-IN-2 typically involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The exact synthetic route can vary, but it generally involves the use of organic solvents, catalysts, and controlled temperature and pressure conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical synthesis using automated reactors and stringent quality control measures to ensure the purity and consistency of the final product. The process often includes purification steps such as crystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

FBPase-IN-2 can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts. Reaction conditions such as temperature, pH, and solvent choice are critical for the success of these reactions .

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may produce compounds with different functional groups .

Scientific Research Applications

FBPase-IN-2 has a wide range of scientific research applications, including:

Mechanism of Action

Comparison with Similar Compounds

Table 1: Comparative Properties of FBPase Inhibitors

Property This compound FBPase-IN-1 MB05032 Managlinat Dialanetil
IC50 0.15 μM Not reported ~0.3 μM (literature*) Prodrug (active form IC50 ~0.2 μM*)
Mechanism Covalent inhibitor Covalent inhibitor* Non-covalent inhibitor* Prodrug (non-covalent)*
Molecular Weight 228.59 Not reported 341.4* 465.5*
Application Type 2 diabetes Type 2 diabetes* Type 2 diabetes* Type 2 diabetes*
Storage -20°C (powder), -80°C (solvent) Not reported Not reported Room temperature (prodrug form)*

Key Findings

Potency : this compound demonstrates superior potency (IC50 = 0.15 μM) compared to MB05032 (IC50 ~0.3 μM) and Managlinat dialanetil (active form IC50 ~0.2 μM) .

Mechanism: Unlike non-covalent inhibitors (e.g., MB05032) or prodrugs (e.g., Managlinat dialanetil), this compound binds irreversibly to FBPase via covalent modification, enhancing target engagement and durability .

Stability : this compound requires stringent storage conditions compared to Managlinat dialanetil, which is stable at room temperature in its prodrug form .

Structural Features : this compound’s smaller molecular weight (228.59 vs. 341.4 for MB05032) may improve cellular permeability .

Limitations in Evidence

  • Stability and solubility data for most comparators are absent in the provided materials.

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